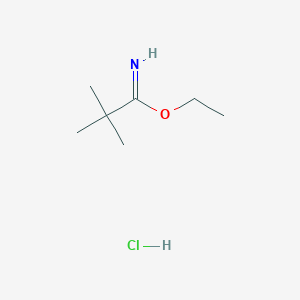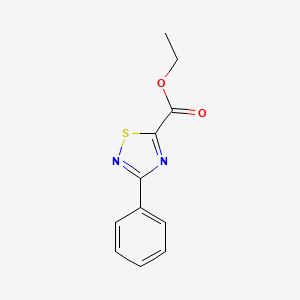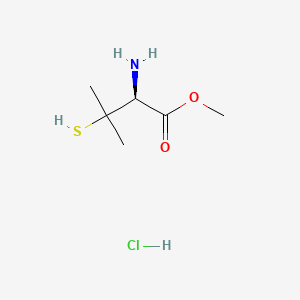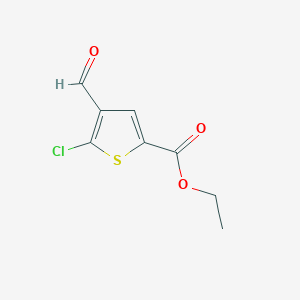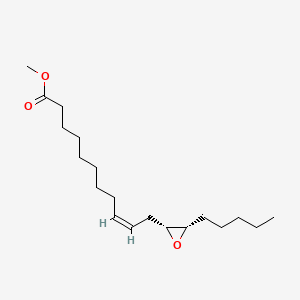
Vernolic acid methyl ester
Overview
Description
Mechanism of Action
Target of Action
Vernolic acid methyl ester (VAME) is derived from vernolic acid, a naturally occurring fatty acid found in the seeds of Vernonia galamensis Vernolic acid, from which vame is derived, is known to be metabolized by cytochrome p450 epoxygenase enzymes in various mammalian species .
Mode of Action
It is known that vernolic acid, the parent compound, is made by the metabolism of linoleic acid by cytochrome p450 epoxygenase enzymes . This suggests that VAME may interact with these enzymes and cause changes in the cell.
Biochemical Pathways
VAME is synthesized from vernolic acid through a process of hydrolysis and derivatization Vernolic acid, the parent compound, is known to be involved in the metabolism of linoleic acid by cytochrome p450 epoxygenase enzymes . This suggests that VAME may affect similar pathways.
Result of Action
Vernolic acid, the parent compound, is known to have toxic effects on leukocytes and other cell types and can produce multiple organ failure and respiratory distress when injected into rodent animal models of the acute respiratory distress syndrome
Action Environment
The action, efficacy, and stability of VAME can be influenced by various environmental factors. For example, the plant Vernonia galamensis, from which vernolic acid is derived, is native to arid regions of south-eastern Spain and is widely distributed in large areas of Sardinia These environmental conditions may influence the production and action of VAME
Biochemical Analysis
Biochemical Properties
Vernolic acid methyl ester plays a significant role in biochemical reactions. It is involved in the metabolism of linoleic acid by cytochrome P450 epoxygenase enzymes . The compound interacts with these enzymes to produce its epoxide group, which is crucial for its biochemical properties .
Cellular Effects
This compound has shown potential as an anti-inflammatory agent, suppressing the production of inflammatory mediators . It interferes with COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins . This interference can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes such as COX-2 . By inhibiting this enzyme, it can reduce the production of pro-inflammatory prostaglandins, leading to its anti-inflammatory effects . This inhibition can also lead to changes in gene expression related to inflammation .
Metabolic Pathways
This compound is involved in the metabolic pathway of linoleic acid, where it is metabolized by cytochrome P450 epoxygenase enzymes . This interaction with enzymes is crucial for its biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vernolic acid methyl ester is synthesized through the hydrolysis of vernonia oil, followed by derivatization. The process involves the extraction of vernonia oil from the seeds of Vernonia galamensis, which is then hydrolyzed to produce vernolic acid. This acid is subsequently esterified to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of ordered mesoporous materials as supports. These materials, such as Al-MCM-41 and pure silica SBA-15, are functionalized with this compound to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: Vernolic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by either acid or base, resulting in the formation of vernolic acid and methanol.
Oxidation: The epoxide group can be oxidized to form dihydroxy derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Utilizes bases such as sodium hydroxide or potassium hydroxide.
Oxidizing Agents: Commonly used oxidizing agents include hydrogen peroxide and peracids.
Major Products:
Hydrolysis: Vernolic acid and methanol.
Oxidation: Dihydroxy derivatives of vernolic acid.
Scientific Research Applications
Vernolic acid methyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Linoleic Acid 1213-oxide Methyl Ester: Shares a similar epoxide structure but differs in its specific stereochemistry.
9,10-Epoxyoctadecanoic Acid: Another epoxidized fatty acid with different chain length and functional groups.
11,12-Epoxy-(5Z,8Z,14Z)-eicosatrienoic Acid: A longer-chain epoxidized fatty acid with distinct biological activities.
Uniqueness: Vernolic acid methyl ester is unique due to its specific epoxide configuration and its derivation from vernonia oil. This makes it particularly valuable for industrial applications where its low viscosity and reactivity are advantageous .
Properties
IUPAC Name |
methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSVQVYMBXVLFI-IPASSIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482655 | |
| Record name | Vernolic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2733-91-7 | |
| Record name | Vernolic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


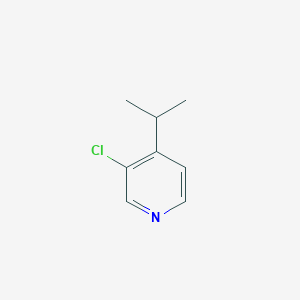
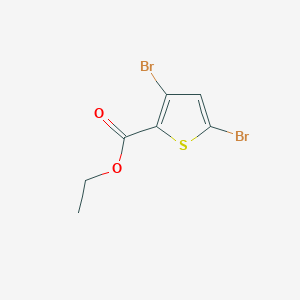
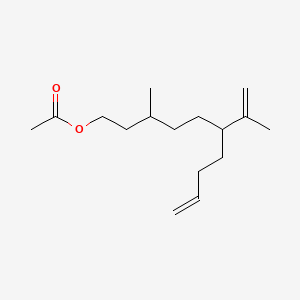
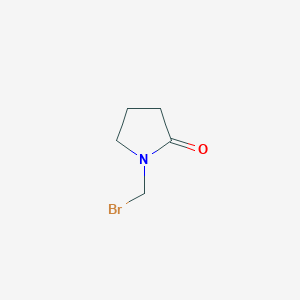
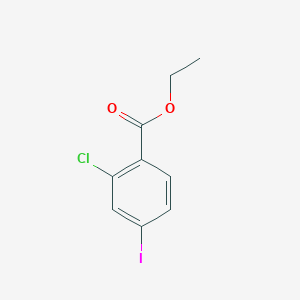
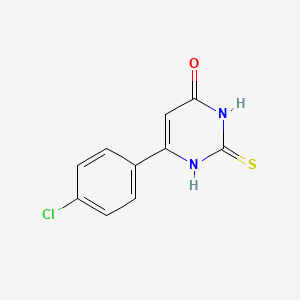
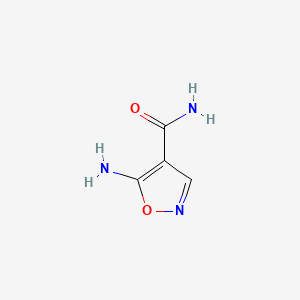
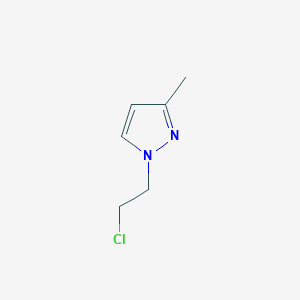
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)
